An In-Depth Technical Guide to TAMRA DBCO 5-Isomer
An In-Depth Technical Guide to TAMRA DBCO 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Fluorescence and Bioorthogonal Chemistry
In the landscape of modern molecular biology and drug development, the ability to precisely label and visualize biomolecules within their native environments is paramount. TAMRA DBCO 5-isomer emerges as a critical tool in this endeavor, bridging the gap between high-performance fluorescence detection and the specificity of bioorthogonal chemistry. This molecule integrates a well-established fluorophore, Tetramethylrhodamine (TAMRA), with a dibenzocyclooctyne (DBCO) moiety.
The TAMRA component provides a bright and photostable fluorescent signal, while the DBCO group enables covalent labeling of azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is notable for its high efficiency and, crucially, its bioorthogonality; it proceeds rapidly at physiological temperatures without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo applications.[1][2][3][] The designation "5-isomer" refers to the specific attachment point on the rhodamine core, ensuring batch-to-batch consistency in spectral properties.[5]
This guide provides a comprehensive technical overview of TAMRA DBCO 5-isomer, including its chemical properties, mechanism of action, detailed experimental protocols, and key applications in research and development.
Core Components and Chemical Properties
TAMRA DBCO 5-isomer is a bifunctional molecule comprising a fluorescent reporter (5-TAMRA) and a bioorthogonal reactive handle (DBCO).
-
5-TAMRA (5-Carboxytetramethylrhodamine): A pure isomer of the fluorescent dye TAMRA, widely used for labeling peptides, proteins, and nucleic acids.[5] It is known for its bright fluorescence and high photostability.[5]
-
DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) that possesses significant ring strain. This inherent strain is the driving force for its rapid, catalyst-free reaction with azide (B81097) groups.[2][][6]
The conjugation of these two moieties results in a powerful probe for selectively tagging and visualizing azide-functionalized targets in complex biological systems.[1][7]
Quantitative Data Summary
The physicochemical and spectral properties of TAMRA DBCO 5-isomer are summarized below. These parameters are essential for designing experiments, selecting appropriate filter sets for microscopy, and quantifying labeling efficiency.
| Property | Value | Source(s) |
| CAS Number | 1911598-65-6 | [1][8] |
| Molecular Formula | C₄₆H₄₂N₄O₅ | [8][9] |
| Molecular Weight | 730.87 g/mol | [8] |
| Excitation Maximum (λex) | ~541-553 nm | [1][5][9] |
| Emission Maximum (λem) | ~567-575 nm | [1][5][9] |
| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ | [9] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [9] |
| Recommended Solvents | DMSO, DMF | [5][8] |
| Storage Conditions | -20°C, protected from light and moisture | [1][5][8] |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core functionality of TAMRA DBCO 5-isomer lies in the SPAAC reaction, a cornerstone of copper-free click chemistry.[2] This reaction provides a highly efficient and specific method for covalently linking the DBCO-containing dye to an azide-modified target molecule.
The process is driven by the high ring strain of the cyclooctyne within the DBCO group.[][6] When a DBCO moiety comes into proximity with an azide group, they undergo a [3+2] cycloaddition reaction to form a stable triazole linkage.[2][]
Key Features of the SPAAC Reaction:
-
Bioorthogonality: Neither the DBCO nor the azide group is naturally present in biological systems, ensuring the reaction is highly specific and does not interfere with native cellular processes.[2][10]
-
Copper-Free: The reaction proceeds efficiently without the need for a copper catalyst, which is often toxic to cells and can damage certain biomolecules.[1][3] This makes it particularly suitable for live-cell imaging.[1]
-
High Efficiency: The reaction is rapid and gives high product yields even at low concentrations and physiological temperatures.[11]
-
Stability: The resulting triazole bond is chemically stable, ensuring a permanent label on the target molecule.[2][11]
Experimental Protocols
Below are detailed methodologies for common applications of TAMRA DBCO 5-isomer.
Protocol: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol describes the labeling of proteins that have been metabolically tagged with an azide-containing amino acid analog.
A. Materials Required:
-
Cell lysate containing azide-modified proteins (protein concentration ~1-2 mg/mL).
-
TAMRA DBCO 5-isomer.
-
Anhydrous DMSO.
-
Lysis Buffer (e.g., 100 mM Tris, 1% SDS, pH 8.0). Note: Avoid buffers containing DTT or other reducing agents that can reduce the azide group.[12][13]
-
Iodoacetamide (IAA) solution (1 M in DMSO) for blocking free thiols.
-
SDS-PAGE equipment and fluorescence gel scanner.
B. Procedure:
-
Prepare TAMRA DBCO Stock Solution: Dissolve TAMRA DBCO 5-isomer in anhydrous DMSO to create a 5 mM stock solution. For example, add 0.427 mL of DMSO to a 2 mg vial.[12][13] Store any unused portion at -20°C, protected from light.
-
Prepare Cell Lysate: Lyse cells containing azide-modified proteins in an appropriate lysis buffer. Sonicate briefly to shear DNA and centrifuge at ~16,000 x g for 10 minutes at 4°C to pellet debris.[12][13] Collect the supernatant.
-
Block Cysteine Thiols (Optional but Recommended): Add IAA stock solution to the lysate to a final concentration of 15 mM. Incubate for 30 minutes at room temperature to block free cysteine residues and prevent non-specific reactions.[13]
-
Labeling Reaction: Add the 5 mM TAMRA DBCO stock solution to the cell lysate to achieve a final concentration of 20-50 µM.[12][13]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle agitation.
-
Analysis: The labeled lysate is now ready for analysis. Load approximately 10-20 µg of total protein onto an SDS-PAGE gel.
-
Visualization: After electrophoresis, image the gel using a fluorescence scanner with excitation/emission settings appropriate for TAMRA (e.g., ~546 nm excitation, ~575 nm emission filter).[5][13] The gel can be subsequently stained with a total protein stain (e.g., Coomassie) to visualize all protein bands.[13]
Protocol: Labeling of Live Cells
This protocol is for labeling cell surface glycans or other molecules that have been metabolically tagged with an azide-containing precursor (e.g., an azido-sugar).
A. Materials Required:
-
Mammalian cells cultured with an azide-derivatized metabolite (e.g., Ac₄ManNAz).
-
TAMRA DBCO 5-isomer.
-
Anhydrous DMSO.
-
DPBS containing 1% FBS.
-
Fixative (e.g., 4% formaldehyde (B43269) in DPBS).
-
Fluorescence microscope.
B. Procedure:
-
Cell Culture: Grow cells in a suitable medium containing the azide-derivatized metabolite for 24-72 hours to allow for metabolic incorporation.
-
Prepare Labeling Solution: Prepare a 5 mM stock solution of TAMRA DBCO in DMSO as described previously.[12][13] Dilute this stock solution in DPBS + 1% FBS to a final working concentration of 5-30 µM.[12][13]
-
Cell Washing: Gently wash the cells twice with warm DPBS + 1% FBS to remove residual media and unincorporated azido-sugars.[12][13]
-
Labeling: Add the TAMRA DBCO labeling solution to the cells and incubate for 30-60 minutes at room temperature in the dark.[12][13]
-
Washing: Wash the cells four times with DPBS + 1% FBS to remove unreacted dye.[12][13]
-
Fixation (Optional): If cells are not to be imaged live, fix them with 4% formaldehyde for 20 minutes at room temperature.[12]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA.
Applications in Research and Drug Development
The unique properties of TAMRA DBCO 5-isomer make it a versatile tool across various scientific disciplines.
-
Proteomics and Glycomics: It is used for visualizing and identifying newly synthesized proteins or glycoproteins in cells and tissues through metabolic labeling. This is invaluable for studying protein turnover, trafficking, and post-translational modifications.
-
Live-Cell Imaging: Its biocompatibility allows for dynamic tracking of labeled biomolecules in living cells over time, providing insights into cellular processes without inducing toxicity.[1]
-
Drug Development and Delivery: The probe can be used to track the localization and mechanism of action of azide-modified drug candidates or delivery vehicles.[14] The efficiency of the SPAAC reaction is beneficial for creating targeted drug conjugates.[][14]
-
High-Throughput Screening: In drug discovery, it can be used in fluorescence-based assays to screen for compounds that affect specific biological pathways involving the labeled biomolecule.
-
Immunofluorescence and Flow Cytometry: Antibodies or other targeting ligands can be conjugated with DBCO and then reacted with azide-modified targets for highly specific detection in fixed or live cells.[1]
References
- 1. TAMRA DBCO, 5-isomer | CAS 1911598-65-6(Equivalent of DyLight 549) | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lunanano.ca [lunanano.ca]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. interchim.fr [interchim.fr]
- 13. static.igem.org [static.igem.org]
- 14. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
